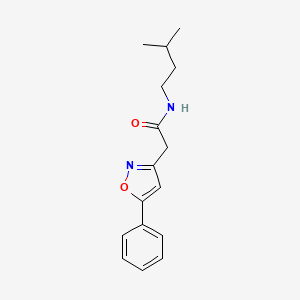

![molecular formula C16H17N3O B6498210 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile CAS No. 1466621-94-2](/img/structure/B6498210.png)

2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a well-known nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Quinoxaline, a related compound to quinoline, can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Molecular Structure Analysis

Quinoline contains a hetero nucleus with a chemical formula of C9H7N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Quinoline derivatives have been used since ancient times . The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . Piperidine is a six-membered heterocycle .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They show promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the development of drugs to combat various viral diseases .

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They can be used in the development of drugs to combat malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown potential as antimicrobial and antifungal agents . They can be used in the development of drugs to combat various microbial and fungal infections .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . They can be used in the development of drugs to combat hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have shown potential as analgesic and anti-inflammatory agents . They can be used in the development of drugs to combat pain and inflammation .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They can be used in the development of drugs to combat various psychiatric disorders .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is class II c-Met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells .

Mode of Action

The compound interacts with its target, class II c-Met, inhibiting its activity . This interaction results in changes to the cellular processes that c-Met is involved in, potentially altering cell growth and survival .

Biochemical Pathways

Downstream effects could include reduced proliferation of cancer cells .

Result of Action

The molecular and cellular effects of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile’s action would likely be seen in the inhibition of cell growth and survival, given its target of class II c-Met . This could potentially result in the reduction of cancer cell proliferation .

properties

IUPAC Name |

2-(piperidin-3-ylmethoxy)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)19-16(14)20-11-12-4-3-7-18-10-12/h1-2,5-6,8,12,18H,3-4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRJKBCIXBTOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC3=CC=CC=C3C=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Piperidin-3-yl)methoxy]quinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6498133.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)

![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)

![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)

![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)

![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)

![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)

![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)

![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)

![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)

![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)